methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
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Formation of the Sulfamoyl Intermediate: : The initial step involves the reaction of 4-aminophenylsulfonamide with 2-cyclopropyl-2-hydroxypropylamine under suitable conditions to form the sulfamoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
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Carbamoylation: : The sulfamoyl intermediate is then reacted with methyl chloroformate to introduce the carbamate group. This step is typically performed under mild conditions, using a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
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Reduction: : Reduction reactions can target the carbamate or sulfamoyl groups, potentially converting them into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl and carbamate groups could facilitate binding to active sites, while the cyclopropyl group might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Similar structure but with an ethyl group instead of a cyclopropyl group.
Methyl (4-(N-(2-cyclopropyl-2-hydroxyethyl)sulfamoyl)phenyl)carbamate: Similar but with a different hydroxyl group position.
Uniqueness
Methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(18,10-3-4-10)9-15-22(19,20)12-7-5-11(6-8-12)16-13(17)21-2/h5-8,10,15,18H,3-4,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZTFAUOFOKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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